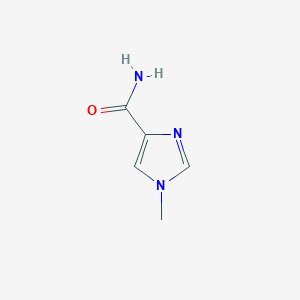![molecular formula C25H28ClF3N2O4 B140895 [4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate CAS No. 128574-17-4](/img/structure/B140895.png)
[4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate, also known as TFA, is a chemical compound that has been extensively studied in the scientific community. TFA has several potential applications in scientific research, including its use as a tool for investigating the mechanisms of certain biological processes. In
Wirkmechanismus
[4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate acts as a dopamine D1 receptor agonist, meaning that it activates these receptors in the brain. This activation leads to an increase in dopamine release, which can affect a variety of physiological processes, including mood, motivation, and reward.
Biochemische Und Physiologische Effekte
[4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate has been shown to have a variety of biochemical and physiological effects. For example, [4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate has been shown to increase dopamine release in the brain, which can lead to an increase in motivation and reward-seeking behavior. [4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate has also been shown to improve cognitive function in animal models, suggesting that it may have potential as a cognitive enhancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using [4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate in lab experiments is its specificity for dopamine D1 receptors. This specificity allows researchers to investigate the role of these receptors in a variety of physiological processes. However, one limitation of using [4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate is its potential for off-target effects. For example, [4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate may also activate other dopamine receptors in the brain, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on [4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate. One area of interest is the development of more selective dopamine D1 receptor agonists. This could help to reduce the potential for off-target effects and improve the specificity of these compounds. Another area of interest is the investigation of the long-term effects of [4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate on brain function and behavior. This could help to shed light on the potential therapeutic applications of this compound. Additionally, more research is needed to fully understand the mechanism of action of [4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate and its effects on different physiological processes.
Synthesemethoden
[4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate can be synthesized through a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to produce 4-methoxyphenylacetyl chloride. This compound is then reacted with N-(pyrrolidin-2-ylmethyl)aniline to produce the intermediate compound N-(4-methoxyphenyl)-N-(pyrrolidin-2-ylmethyl)acetamide. The final step involves the reaction of this intermediate compound with trifluoroacetic anhydride to produce [4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate.
Wissenschaftliche Forschungsanwendungen
[4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate has several potential applications in scientific research. One of its main uses is in the investigation of certain biological processes. For example, [4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate has been used to study the role of dopamine receptors in the brain. [4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate has also been used to investigate the mechanism of action of certain drugs, such as antipsychotics and antidepressants.
Eigenschaften
CAS-Nummer |
128574-17-4 |
|---|---|
Produktname |
[4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate |
Molekularformel |
C25H28ClF3N2O4 |
Molekulargewicht |
512.9 g/mol |
IUPAC-Name |
[4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate;hydrochloride |
InChI |
InChI=1S/C25H27F3N2O4.ClH/c1-15(31)34-23-19(16-8-10-18(33-2)11-9-16)13-20-21(25(26,27)28)6-3-7-22(20)30(24(23)32)14-17-5-4-12-29-17;/h3,6-11,17,19,23,29H,4-5,12-14H2,1-2H3;1H |
InChI-Schlüssel |
LMMFNPFUDYQJEK-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1C(CC2=C(C=CC=C2N(C1=O)CC3CCCN3)C(F)(F)F)C4=CC=C(C=C4)OC.Cl |
Kanonische SMILES |
CC(=O)OC1C(CC2=C(C=CC=C2N(C1=O)CC3CCCN3)C(F)(F)F)C4=CC=C(C=C4)OC.Cl |
Synonyme |
3-(acetyloxy)-1,3,4,5-tetrahydro-4-(4-methoxyphenyl)-1-(2-pyrrolidinylmethyl)-6-(trifluoromethyl)-2H-benzazepin-2-one 3-(acetyloxy)-1,3,4,5-tetrahydro-4-(4-methoxyphenyl)-1-(2-pyrrolidinylmethyl)-6-(trifluoromethyl)-2H-benzazepin-2-one, 3R-(1(S*),3alpha,4alpha) 3-ATMPTB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



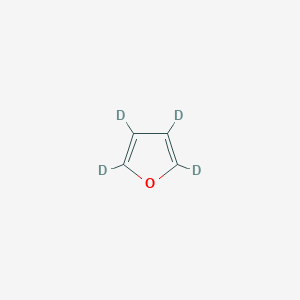


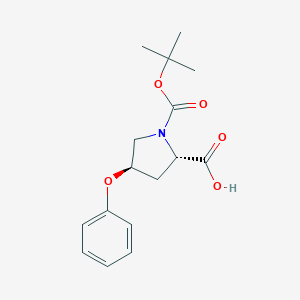
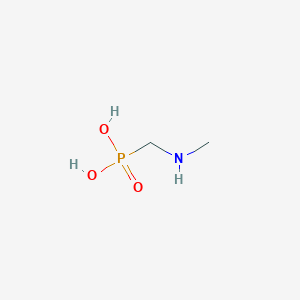
![1-[(2R)-3-Hydroxy-2-methylpropanoyl]-L-proline](/img/structure/B140833.png)

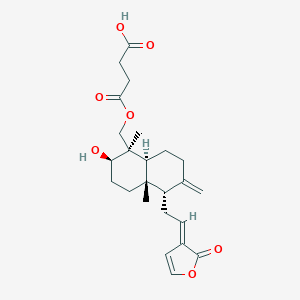
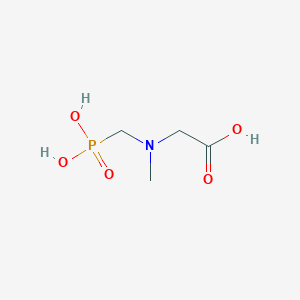
![Methyl 2-[(1H-benzimidazol-2-yl)methoxy]benzoate](/img/structure/B140843.png)

